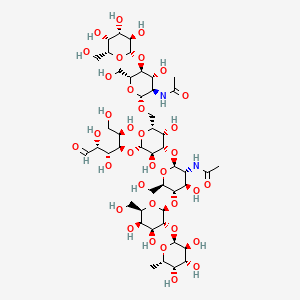
Monofucosyllacto-N-hexaose I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monofucosyllacto-N-hexaose I is a fucosylated, non-sialylated human milk oligosaccharide. It is composed of a Galβ1-3GlcNAc core (type 1 core) and is present in human milk. This compound is known for its role in early nutrition and has been studied for its potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
Monofucosyllacto-N-hexaose I can be synthesized through enzymatic glycosylation reactions. The synthesis involves the use of specific glycosyltransferases that catalyze the addition of fucose to the lacto-N-hexaose core. The reaction conditions typically include controlled pH, temperature, and the presence of cofactors necessary for enzyme activity .
Industrial Production Methods
Industrial production of this compound involves biotechnological approaches using microbial fermentation. Genetically engineered bacteria or yeast strains are employed to produce the compound in large quantities. The fermentation process is optimized for maximum yield, followed by purification steps to isolate the desired oligosaccharide .
Chemical Reactions Analysis
Types of Reactions
Monofucosyllacto-N-hexaose I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alditols.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, such as acetylation or methylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and bromine water.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Acetylation can be carried out using acetic anhydride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of fucosylated lacto-N-hexaose aldehydes or acids.
Reduction: Production of fucosylated lacto-N-hexaose alditols.
Substitution: Derivatives with acetyl or methyl groups.
Scientific Research Applications
Monofucosyllacto-N-hexaose I has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical procedures such as capillary electrophoresis and liquid chromatography.
Biology: Studied for its role in the development of the infant gut microbiome and its prebiotic effects.
Medicine: Investigated for its potential to inhibit pathogens and support immune function.
Industry: Utilized in the production of functional foods and nutraceuticals.
Mechanism of Action
Monofucosyllacto-N-hexaose I exerts its effects through several mechanisms:
Molecular Targets: It interacts with specific receptors on the surface of gut epithelial cells, promoting the growth of beneficial bacteria.
Pathways Involved: The compound is involved in the modulation of immune responses and the inhibition of pathogen adhesion to the gut lining.
Comparison with Similar Compounds
Similar Compounds
Lacto-N-tetraose: Another human milk oligosaccharide with a similar core structure but lacking fucosylation.
2’-Fucosyllactose: A fucosylated oligosaccharide with a simpler structure compared to Monofucosyllacto-N-hexaose I.
Uniqueness
This compound is unique due to its specific fucosylation pattern and its role in early human nutrition. Its complex structure and specific biological functions distinguish it from other oligosaccharides .
Properties
CAS No. |
341511-38-4 |
|---|---|
Molecular Formula |
C46H78N2O35 |
Molecular Weight |
1219.1 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C46H78N2O35/c1-11-23(59)30(66)33(69)43(73-11)83-40-32(68)26(62)17(7-52)75-46(40)81-38-19(9-54)77-42(22(29(38)65)48-13(3)56)82-39-27(63)20(78-45(35(39)71)79-36(15(58)5-50)24(60)14(57)4-49)10-72-41-21(47-12(2)55)28(64)37(18(8-53)76-41)80-44-34(70)31(67)25(61)16(6-51)74-44/h4,11,14-46,50-54,57-71H,5-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35+,36+,37+,38+,39-,40+,41+,42-,43-,44-,45-,46-/m0/s1 |
InChI Key |
NOSUALURPWERSU-UFVXNZOISA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


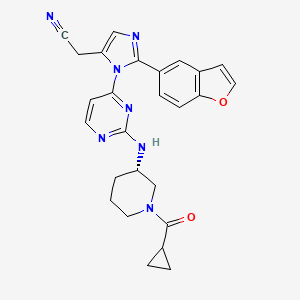
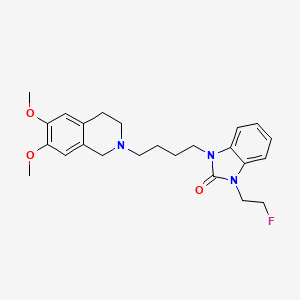
![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)

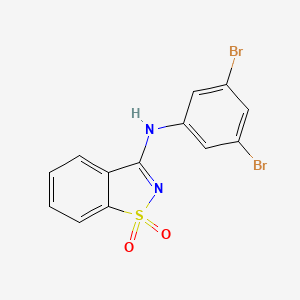

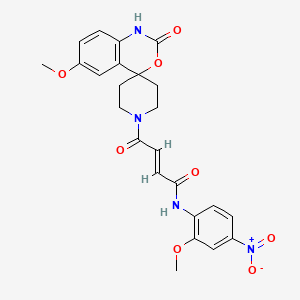


![1-(4-bromobenzoyl)-N-[2-(1H-indol-3-yl)ethyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B12390169.png)

![(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12390180.png)
![dicyclohexylazanium;(2R)-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylamino]-3-sulfanylpropanoate](/img/structure/B12390183.png)

